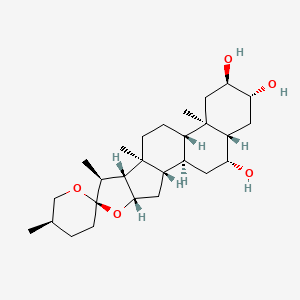

Agigenin

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,2S,4S,5'R,6R,7S,8R,9S,12S,13R,15R,16R,18S,19R)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-15,16,19-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H44O5/c1-14-5-8-27(31-13-14)15(2)24-23(32-27)11-18-16-9-20(28)19-10-21(29)22(30)12-26(19,4)17(16)6-7-25(18,24)3/h14-24,28-30H,5-13H2,1-4H3/t14-,15+,16-,17+,18+,19-,20-,21-,22-,23+,24+,25+,26-,27-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYRLHXNMINIDCB-LEGLVIAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC(C6C5(CC(C(C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4C[C@H]([C@@H]6[C@@]5(C[C@H]([C@@H](C6)O)O)C)O)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H44O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901272136 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

448.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55332-76-8 | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=55332-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Agigenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055332768 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Spirostan-2,3,6-triol, (2α,3β,5α,6β,25R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901272136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AGIGENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5BOT0UHWR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Apigenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid ubiquitously found in a variety of fruits, vegetables, and herbs. It has garnered significant scientific interest due to its broad spectrum of biological activities, including anti-inflammatory, antioxidant, anti-cancer, and neuroprotective properties. This technical guide provides an in-depth exploration of the molecular mechanisms underlying Apigenin's diverse pharmacological effects, with a focus on its interactions with key cellular signaling pathways. The information presented herein is intended to support researchers, scientists, and drug development professionals in their efforts to understand and harness the therapeutic potential of this promising bioactive compound.

Core Mechanisms of Action: A Multi-Targeted Approach

Apigenin's therapeutic efficacy stems from its ability to modulate a multitude of cellular targets and signaling cascades. Unlike highly specific pharmaceutical drugs, Apigenin exerts its effects by binding to numerous functionally diverse cellular targets with varying affinities. This multi-targeted approach contributes to its recognized health benefits and its potential as a versatile therapeutic agent. The primary mechanisms of action of Apigenin can be broadly categorized into the regulation of key signaling pathways, induction of programmed cell death, and modulation of the cellular microenvironment.

Modulation of Key Signaling Pathways

Apigenin has been shown to interfere with several critical signaling pathways that are often dysregulated in disease states, particularly in cancer.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that governs cell growth, proliferation, survival, and metabolism. Aberrant activation of this pathway is a hallmark of many cancers. Apigenin has been reported to inhibit the PI3K/Akt/mTOR pathway by preventing the phosphorylation of Akt, a key downstream effector of PI3K.[1][2] This inhibition leads to the downstream suppression of mTOR and its targets, which are critical for protein synthesis and cell growth.

The Mitogen-Activated Protein Kinase (MAPK) cascades, including the Extracellular signal-Regulated Kinase (ERK) pathway, are central to the regulation of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway is a common feature of many cancers. Apigenin has been demonstrated to suppress the MAPK/ERK signaling cascade by inhibiting the phosphorylation of ERK.[2] This leads to the downstream inhibition of transcription factors and other proteins that promote cell growth and survival.

References

Apigenin's Multifaceted Assault on Cancer: A Deep Dive into Core Signaling Pathways

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today details the intricate mechanisms by which apigenin (B1666066), a natural flavonoid found in various plants, exerts its anti-cancer effects through the modulation of key signaling pathways. This whitepaper, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the molecular interactions and offers a foundation for the development of novel cancer therapeutics.

Apigenin has been shown to impede cancer cell proliferation, induce programmed cell death (apoptosis), and halt the cell cycle by targeting a network of interconnected signaling cascades.[1][2][3] This guide systematically dissects these pathways, presenting quantitative data in structured tables for comparative analysis and providing detailed experimental protocols for key methodologies.

The PI3K/Akt/mTOR Pathway: A Central Target

One of the most critical pathways influenced by apigenin is the PI3K/Akt/mTOR signaling axis, which is frequently hyperactivated in various cancers, promoting cell growth and survival.[2] Apigenin has been demonstrated to directly inhibit PI3K activity by blocking its ATP-binding site, leading to a downstream reduction in the phosphorylation and activation of Akt.[2][4] This inhibitory action disrupts the entire cascade, ultimately affecting cell proliferation and survival.[2][4] In hepatocellular carcinoma cells, for instance, apigenin has been shown to suppress cell growth and promote cell death by inhibiting the PI3K/Akt/mTOR pathway.[1] Furthermore, in breast cancer cells, apigenin's blockade of the PI3K/Akt pathway contributes to the inhibition of metastasis.[4]

Modulation of the MAPK/ERK Pathway

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is another crucial regulator of cell proliferation and survival that is targeted by apigenin.[2][5] In human melanoma cells, apigenin has been observed to suppress cell proliferation and migration by decreasing the expression of phosphorylated ERK1/2 proteins.[2] The compound's influence on this pathway can lead to the induction of apoptosis in cancer cells.[5] However, the effects of apigenin on the MAPK/ERK pathway can be context-dependent, with some studies showing an increase in the phosphorylation of ERK in certain cancer cell lines.[5]

Inhibition of STAT3 and NF-κB Signaling

The Signal Transducer and Activator of Transcription 3 (STAT3) and Nuclear Factor-kappa B (NF-κB) pathways are key players in cancer development, promoting inflammation, cell survival, and metastasis. Apigenin has been shown to effectively suppress the activation of both pathways. In melanoma cells, apigenin inhibits STAT3 phosphorylation, leading to a reduction in its nuclear localization and transcriptional activity.[6] This, in turn, downregulates STAT3 target genes involved in cell migration and invasion, such as MMP-2, MMP-9, and VEGF.[6]

Similarly, apigenin has been demonstrated to inhibit NF-κB activation in various cancer models.[2] For instance, in a prostate cancer mouse model, apigenin administration led to the suppression of NF-κB activation by inhibiting IKK activation.[2] In pancreatic cancer cells, apigenin was found to reduce both basal and TNF-α-induced NF-κB activity.[1]

Induction of Apoptosis and Cell Cycle Arrest

A significant outcome of apigenin's interaction with these signaling pathways is the induction of apoptosis and cell cycle arrest in cancer cells.[7] Apigenin can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) apoptotic pathways.[7] This is often characterized by the activation of caspases, such as caspase-3, -8, and -9, and an increased ratio of Bax/Bcl-2.[7]

Furthermore, apigenin has been shown to cause cell cycle arrest at the G2/M or G0/G1 phases in various cancer cell lines.[8][9][10] For example, in breast cancer cells, apigenin can induce G2/M phase arrest by inhibiting the expression of cyclin A, cyclin B, and cyclin-dependent kinase-1.[8] In pancreatic cancer cells, apigenin-induced G2/M arrest is associated with decreased levels of cyclin A, cyclin B, and phosphorylated forms of cdc2 and cdc25.[9]

Quantitative Data Summary

The following tables summarize the quantitative effects of apigenin on various cancer cell lines as reported in the literature.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Incubation Time (h) | Reference |

| MDA-MB-453 | Breast Cancer | 59.44 | 24 | [7] |

| MDA-MB-453 | Breast Cancer | 35.15 | 72 | [7] |

| Caki-1 | Renal Cell Carcinoma | 27.02 | 24 | [11] |

| ACHN | Renal Cell Carcinoma | 50.40 | 24 | [11] |

| NC65 | Renal Cell Carcinoma | 23.34 | 24 | [11] |

| ACHN | Renal Cell Carcinoma | 15.4 | 48 | [12] |

| 786-0 | Renal Cell Carcinoma | 19.0 | 48 | [12] |

| Caki-1 | Renal Cell Carcinoma | 21.4 | 48 | [12] |

| HK-2 (Normal) | Renal Proximal Tubule | 70.2 | 48 | [12] |

| MCF-7 | Breast Cancer | 2.30 | 24 | [13] |

| MDA-MB-231 | Breast Cancer | 4.07 | 24 | [13] |

| HeLa | Cervical Cancer | 35.89 | 24 | [14] |

Table 2: Effects of Apigenin on Cell Cycle Distribution

| Cell Line | Cancer Type | Apigenin Conc. (µM) | Incubation Time (h) | Effect | Reference |

| HT-29 | Colon Cancer | Various | 24 | G2/M phase arrest | [15] |

| A375 | Melanoma | 100 | 24 | G2/M phase arrest | [10] |

| C8161 | Melanoma | 100 | 24 | G2/M phase arrest | [10] |

| Pancreatic Cancer Cells | Pancreatic Cancer | 100 | 24 | G2/M phase arrest | [9] |

| T24 | Bladder Cancer | 10-80 | 24-72 | G2/M phase arrest | [16] |

Detailed Experimental Protocols

This section provides an overview of the methodologies used in the cited studies to investigate the effects of apigenin.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 2x10^4 cells/ml) and allowed to adhere overnight.[17]

-

Treatment: Cells are treated with various concentrations of apigenin (e.g., 1 to 100 µM) or vehicle control (DMSO) for specified durations (e.g., 24, 48, or 72 hours).[7][17][18]

-

MTT Addition: After the treatment period, MTT solution (e.g., 5 mg/ml) is added to each well, and the plates are incubated for a further 2-4 hours at 37°C.[17][18]

-

Formazan (B1609692) Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[7][17]

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 490 nm or 570 nm) using a microplate reader.[7][18]

-

Data Analysis: Cell viability is expressed as a percentage of the control, and the IC50 value (the concentration of apigenin that inhibits cell growth by 50%) is calculated.[7]

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample.

-

Cell Lysis: Cells are treated with apigenin or vehicle, harvested, and then lysed in a buffer containing protease and phosphatase inhibitors to extract total protein.[19]

-

Protein Quantification: The total protein concentration in the lysates is determined using a protein assay, such as the BCA assay.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest overnight at 4°C.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: The intensity of the bands is quantified using densitometry software, and protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH).

Cell Cycle Analysis by Flow Cytometry

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Cells are treated with apigenin for a specific duration, then harvested and washed with PBS.

-

Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.

-

Staining: The fixed cells are stained with a DNA-binding dye, such as propidium (B1200493) iodide (PI), in the presence of RNase to ensure only DNA is stained.

-

Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.

-

Data Analysis: The resulting data is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

This in-depth guide underscores the significant potential of apigenin as a multi-targeting agent in cancer therapy. By elucidating its complex interactions with core signaling pathways, this work aims to catalyze further research and development in the field of oncology.

References

- 1. The Potential Role of Apigenin in Cancer Prevention and Treatment [mdpi.com]

- 2. Resources for Human Health from the Plant Kingdom: The Potential Role of the Flavonoid Apigenin in Cancer Counteraction [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of the STAT3 signaling pathway contributes to apigenin-mediated anti-metastatic effect in melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apigenin’s Modulation of Doxorubicin Efficacy in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. researchgate.net [researchgate.net]

- 16. files01.core.ac.uk [files01.core.ac.uk]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Apigenin facilitates apoptosis of acute lymphoblastic leukemia cells via AMP-activated protein kinase-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of Apigenin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavonoid abundant in various fruits, vegetables, and herbs, has garnered significant scientific interest for its diverse and potent biological activities. This technical guide provides a comprehensive overview of the core biological functions of apigenin, with a focus on its anticancer, anti-inflammatory, antioxidant, and neuroprotective properties. Detailed experimental methodologies, quantitative data summaries, and signaling pathway visualizations are presented to support researchers and drug development professionals in harnessing the therapeutic potential of this promising bioactive compound.

Anticancer Activities of Apigenin

Apigenin exhibits a multi-pronged anticancer effect, encompassing the induction of apoptosis, cell cycle arrest, and inhibition of metastasis and angiogenesis. Its activity has been demonstrated across a wide range of cancer cell lines.

Induction of Apoptosis and Cell Cycle Arrest

Apigenin has been shown to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by arresting the cell cycle at various phases.

Table 1: IC50 Values of Apigenin in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| Renal Cell Carcinoma | Caki-1 | 27.02 | 24 | CCK-8 | [1] |

| Renal Cell Carcinoma | ACHN | 50.40 | 24 | CCK-8 | [1] |

| Renal Cell Carcinoma | NC65 | 23.34 | 24 | CCK-8 | [1] |

| Breast Cancer | MCF-7 | 2.30 (for Doxorubicin) | 24 | Not Specified | [2] |

| Breast Cancer | MDA-MB-231 | 4.07 (for Doxorubicin) | 24 | Not Specified | [2] |

| Cervical Cancer | HeLa | 35.89 | Not Specified | Not Specified | [3] |

| Leukemia | HL-60 | 30 | 24 | Not Specified | [4] |

| Colorectal Cancer | HT29 | >50 | 24 | MTT | [5] |

| Colorectal Cancer | HT29 | ~25 | 48 | MTT | [5] |

Key Signaling Pathways in Anticancer Activity

Apigenin exerts its anticancer effects by modulating several critical signaling pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways.

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial regulator of cell survival, proliferation, and growth. Apigenin has been shown to inhibit this pathway, leading to decreased cancer cell viability.[3][6][7]

Caption: Apigenin inhibits the PI3K/Akt signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-regulated kinase (ERK) pathway is another key cascade involved in cell proliferation, differentiation, and survival. Apigenin has been demonstrated to modulate this pathway to induce apoptosis in cancer cells.

Caption: Apigenin's modulation of the MAPK/ERK signaling pathway.

Anti-inflammatory Activities of Apigenin

Chronic inflammation is a key driver of many diseases, including cancer. Apigenin exhibits potent anti-inflammatory effects by inhibiting pro-inflammatory enzymes and cytokines.

Inhibition of Pro-inflammatory Mediators

Apigenin has been shown to suppress the expression and activity of key inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It also reduces the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Apigenin exerts its anti-inflammatory effects primarily through the inhibition of this pathway.[8]

Caption: Inhibition of the NF-κB signaling pathway by apigenin.

Antioxidant Activities of Apigenin

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous chronic diseases. Apigenin is a potent antioxidant that can neutralize free radicals and enhance the endogenous antioxidant defense systems.

Table 2: In Vitro Antioxidant Activity of Apigenin

| Assay | Method | IC50 / Value | Reference |

| DPPH Radical Scavenging | Spectrophotometry | Concentration-dependent | [6] |

| ABTS Radical Scavenging | Spectrophotometry | IC50: 344 µg/mL | [6] |

| Ferric Reducing Antioxidant Power (FRAP) | Spectrophotometry | 133.26 ± 9.17 (at 1 mg/mL) | [6] |

Neuroprotective Effects of Apigenin

Apigenin has demonstrated significant neuroprotective potential, offering promise for the prevention and treatment of neurodegenerative diseases such as Alzheimer's disease. Its mechanisms of action include reducing oxidative stress, suppressing neuroinflammation, and inhibiting the formation of amyloid-beta (Aβ) plaques.[9][10]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activities of apigenin.

Cell Viability Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Materials:

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat cells with various concentrations of apigenin for the desired time (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[11]

-

Measure the absorbance at 570 nm using a microplate reader.[12]

-

The Cell Counting Kit-8 (CCK-8) assay is a more sensitive and convenient method for determining cell viability.

-

Materials:

-

CCK-8 solution

-

96-well plates

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate as described for the MTT assay.

-

Treat cells with apigenin.

-

Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at 450 nm using a microplate reader.[13]

-

Western Blotting

Western blotting is used to detect specific proteins in a sample.

-

Materials:

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

Primary antibodies (e.g., anti-p-Akt, anti-p-ERK, anti-p-p65, anti-IκBα).

-

HRP-conjugated secondary antibodies.

-

SDS-PAGE gels.

-

PVDF or nitrocellulose membranes.

-

Chemiluminescence substrate.

-

-

Protocol:

-

Lyse cells in ice-cold lysis buffer.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer to a membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibody overnight at 4°C. Recommended starting dilutions are typically 1:1000.[14]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescence substrate and an imaging system.

-

Table 3: Commonly Used Primary Antibodies in Apigenin Research

| Target Protein | Pathway | Supplier | Catalog Number | Dilution | Reference |

| p-Akt (Ser473) | PI3K/Akt | Cell Signaling Technology | #4060 | 1:1000 | [6] |

| Akt | PI3K/Akt | Cell Signaling Technology | #9272 | 1:1000 | [6] |

| p-ERK1/2 | MAPK | Cell Signaling Technology | #4370 | 1:2000 | [15] |

| ERK1/2 | MAPK | Cell Signaling Technology | #4695 | 1:1000 | [15] |

| p-p65 (Ser536) | NF-κB | Cell Signaling Technology | #3033 | 1:1000 | [2] |

| IκBα | NF-κB | Santa Cruz Biotechnology | sc-371 | 1:1000 | [16] |

In Vivo Models

This model is used to assess the anticancer efficacy of apigenin in vivo.

-

Animal Model: Immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Induction: Subcutaneous injection of cancer cells (e.g., 5 x 10^6 cells).

-

Apigenin Administration:

-

Vehicle: DMSO, acetone/DMSO, or propylene (B89431) glycol/DMSO.[17]

-

Route: Intraperitoneal (i.p.) injection or oral gavage.

-

-

Monitoring: Tumor volume is measured regularly with calipers.

This is a classic model for evaluating acute anti-inflammatory activity.

-

Animal Model: Rats or mice.

-

Induction of Edema: Subplantar injection of 1% carrageenan in saline into the hind paw.[13][19]

-

Apigenin Administration: Typically administered orally or i.p. 30-60 minutes before carrageenan injection.

-

Measurement: Paw volume is measured at various time points using a plethysmometer.

Conclusion

Apigenin is a highly promising natural compound with a remarkable range of biological activities that are relevant to the prevention and treatment of major chronic diseases. Its ability to modulate key signaling pathways involved in cancer, inflammation, oxidative stress, and neurodegeneration underscores its therapeutic potential. The data and protocols presented in this technical guide are intended to facilitate further research and development of apigenin as a novel therapeutic agent. Continued investigation into its mechanisms of action, bioavailability, and clinical efficacy is warranted to fully realize its benefits for human health.

References

- 1. researchgate.net [researchgate.net]

- 2. Apigenin Inhibits Tumor Necrosis Factor-α-Induced Production and Gene Expression of Mucin through Regulating Nuclear Factor-Kappa B Signaling Pathway in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting the PI3K/Akt/mTOR axis by apigenin for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. Apigenin Attenuates Adriamycin-Induced Cardiomyocyte Apoptosis via the PI3K/AKT/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of PI3K/Akt/mTOR pathway by apigenin induces apoptosis and autophagy in hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Apigenin blocks lipopolysaccharide-induced lethality in vivo and proinflammatory cytokines expression by inactivating NF-kappaB through the suppression of p65 phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective, Anti-Amyloidogenic and Neurotrophic Effects of Apigenin in an Alzheimer’s Disease Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. MTT assay overview | Abcam [abcam.com]

- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. bio-rad.com [bio-rad.com]

- 15. Apigenin Induces the Apoptosis and Regulates MAPK Signaling Pathways in Mouse Macrophage ANA-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Suppression of NF-κB and NF-κB-Regulated Gene Expression by Apigenin through IκBα and IKK Pathway in TRAMP Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Influence of vehicle, distant topical delivery, and biotransformation on the chemopreventive activity of apigenin, a plant flavonoid, in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Attenuation of carrageenan-induced hind paw edema and plasma TNF-α level by Philippine stingless bee (Tetragonula biroi Friese) propolis - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking Nature's Pharmacy: A Technical Guide to Apigenin from Plant Sources

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural plant sources of apigenin (B1666066), a flavonoid of significant interest for its therapeutic potential. This document details the quantitative distribution of apigenin in various botanicals, outlines comprehensive experimental protocols for its extraction and analysis, and visualizes its key molecular signaling pathways.

Quantitative Analysis of Apigenin in Plant Sources

Apigenin is widely distributed throughout the plant kingdom, with notable concentrations found in common herbs, vegetables, and fruits. The following table summarizes the quantitative apigenin content in several key plant sources, providing a comparative overview for research and development purposes. Dried plant materials generally exhibit higher concentrations of apigenin due to the removal of water content.

| Plant Source | Part Analyzed | Condition | Apigenin Concentration (µg/g dry weight) | References |

| Parsley (Petroselinum crispum) | Leaves | Dried | 45,035 | [1] |

| Leaves | Fresh | 215,500 (per 100g fresh weight) | [2] | |

| Chamomile (Matricaria chamomilla) | Flowers | Dried | 3,000 - 5,000 | [1] |

| Celery (Apium graveolens) | Seeds | Dried | 786.5 | [1] |

| Hearts | - | Up to 840,000 (per 100g) | [3] | |

| Vine Spinach (Basella alba) | - | - | 622 | [1] |

| Chinese Celery | - | - | 240.2 | [1] |

| Oregano (Origanum vulgare) | - | Dried | High concentrations reported | [1] |

| Artichokes (Cynara scolymus) | - | - | High concentrations reported | [1] |

| Onions (Allium cepa) | - | - | Contains apigenin | [4] |

| Citrus Fruits (e.g., Oranges, Grapefruits) | Fruit | - | Contains apigenin | [4] |

Experimental Protocols: Extraction and Quantification of Apigenin

This section provides detailed methodologies for the extraction and quantification of apigenin from plant materials, primarily focusing on ultrasonic-assisted extraction (UAE) and high-performance liquid chromatography (HPLC).

Ultrasonic-Assisted Extraction (UAE) of Apigenin from Parsley Leaves

This protocol describes an efficient method for extracting apigenin from dried parsley leaves.

Materials and Equipment:

-

Dried and powdered parsley leaves

-

80% Ethanol (v/v) in water

-

Ultrasonic bath (e.g., Elmasonic P30H)

-

Centrifuge

-

Filtration apparatus (e.g., 0.45 µm syringe filters)

-

Rotary evaporator

Procedure:

-

Sample Preparation: Weigh 0.5 g of finely powdered dried parsley leaves.

-

Extraction:

-

Isolation:

-

After sonication, centrifuge the mixture to pellet the solid plant material.

-

Carefully decant the supernatant.

-

Filter the supernatant through a 0.45 µm filter to remove any remaining particulate matter.

-

-

Concentration:

-

The filtered extract can be concentrated using a rotary evaporator to remove the ethanol. The resulting aqueous solution can be used for further purification or direct analysis.

-

Quantification of Apigenin by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a standard reverse-phase HPLC method for the quantification of apigenin in plant extracts.

Materials and Equipment:

-

HPLC system with a UV or PDA detector

-

C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

-

Apigenin standard (≥95% purity)

-

HPLC-grade acetonitrile (B52724)

-

HPLC-grade water

-

Formic acid or phosphoric acid

-

Methanol

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of apigenin (e.g., 1 mg/mL) in methanol.

-

From the stock solution, prepare a series of standard solutions of known concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution with the mobile phase.

-

-

Preparation of Sample Solution:

-

The filtered extract from the UAE procedure can be appropriately diluted with the mobile phase to fall within the concentration range of the standard curve.

-

-

Chromatographic Conditions:

-

Mobile Phase: A common mobile phase is a gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid or 0.2% phosphoric acid) to improve peak shape.[1][3] An example of an isocratic mobile phase is acetonitrile and water (75:25 v/v).[5] A gradient elution can also be employed for better separation.[3]

-

Flow Rate: 1.0 mL/min.[5]

-

Column Temperature: 30°C.[1]

-

Injection Volume: 10-20 µL.

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample solution.

-

Identify the apigenin peak in the sample chromatogram by comparing its retention time with that of the apigenin standard.

-

Quantify the amount of apigenin in the sample by using the calibration curve.

-

Visualization of Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for apigenin analysis and the key signaling pathways modulated by this flavonoid.

Experimental Workflow for Apigenin Extraction and Quantification

Apigenin's Inhibition of the PI3K/Akt/mTOR Signaling Pathway

Apigenin's Modulation of the MAPK/ERK Signaling Pathway

Apigenin's Suppression of the NF-κB Signaling Pathway

References

- 1. agrijournals.ir [agrijournals.ir]

- 2. researchgate.net [researchgate.net]

- 3. UHPLC-UV/PDA Method Validation for Simultaneous Quantification of Luteolin and Apigenin Derivatives from Elaeis guineensis Leaf Extracts: An Application for Antioxidant Herbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. plantpathologyjournal.com [plantpathologyjournal.com]

- 5. online.bamu.ac.in [online.bamu.ac.in]

- 6. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structure and Chemical Properties of Apigenin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavone (B191248) that has garnered significant interest within the scientific community for its wide array of biological activities.[1] Found abundantly in various fruits, vegetables, and herbs, this polyphenol exhibits potent antioxidant, anti-inflammatory, and anti-cancer properties.[1] This technical guide provides a comprehensive overview of the chemical structure and properties of apigenin, details key signaling pathways it modulates, and outlines relevant experimental protocols for its investigation.

Chemical Structure and Properties

Apigenin is a trihydroxyflavone with a characteristic C6-C3-C6 backbone, consisting of two phenyl rings (A and B) and a heterocyclic pyran ring (C).[1] The hydroxyl groups at positions 4′, 5, and 7 are crucial for its biological activity.

Table 1: Physicochemical Properties of Apigenin

| Property | Value | Source(s) |

| IUPAC Name | 5,7-dihydroxy-2-(4-hydroxyphenyl)chromen-4-one | [2] |

| Molecular Formula | C₁₅H₁₀O₅ | [2] |

| Molecular Weight | 270.24 g/mol | [2] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 345-350 °C | [2][3] |

| Boiling Point | >300 °C (decomposes) | [4] |

| Solubility | Water: Poorly soluble.[5] Organic Solvents: Soluble in DMSO (27 mg/mL), DMF (25 mg/mL), and ethanol (B145695) (sparingly).[4][6] | [4][5][6] |

| pKa | 6.53 ± 0.40 (Predicted) | [7] |

| logP | 3.02 | [2] |

Key Signaling Pathways Modulated by Apigenin

Apigenin exerts its pleiotropic effects by modulating several key intracellular signaling pathways implicated in cell proliferation, survival, inflammation, and apoptosis.

Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK pathway is a crucial signaling cascade that regulates a wide range of cellular processes. Apigenin has been shown to modulate the MAPK pathway, often leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.[3]

Caption: Apigenin's modulation of the MAPK signaling pathway.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical regulator of cell survival and proliferation. Aberrant activation of this pathway is a common feature in many cancers. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, thereby promoting apoptosis and inhibiting tumor growth.[4]

Caption: Inhibition of the PI3K/Akt pathway by apigenin.

NF-κB Signaling Pathway

Nuclear Factor-kappa B (NF-κB) is a key transcription factor that plays a central role in inflammation and cell survival. Chronic activation of NF-κB is associated with various inflammatory diseases and cancers. Apigenin has been shown to suppress NF-κB activation, leading to its anti-inflammatory and anti-cancer effects.

Caption: Apigenin's inhibitory effect on the NF-κB signaling cascade.

Experimental Protocols

Investigating the biological effects of apigenin requires a range of in vitro and in vivo experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Experimental Workflow

A typical workflow for assessing the in vitro effects of apigenin on cancer cells is outlined below.

Caption: A generalized workflow for in vitro studies of apigenin.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of apigenin on a cell line.

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[7]

-

Treatment: Treat the cells with various concentrations of apigenin (e.g., 0, 10, 25, 50, 100 µM) dissolved in a suitable solvent like DMSO (final DMSO concentration should be <0.1%).[7] Include a vehicle control (DMSO alone). Incubate for a specified period (e.g., 24, 48, 72 hours).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the control (untreated or vehicle-treated cells).

Western Blot Analysis

Objective: To investigate the effect of apigenin on the expression levels of specific proteins in target signaling pathways.

Methodology:

-

Cell Lysis: After treating cells with apigenin for the desired time, wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent and visualize using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Quantitative Real-Time PCR (qRT-PCR)

Objective: To determine the effect of apigenin on the mRNA expression levels of target genes.

Methodology:

-

RNA Extraction: Treat cells with apigenin, then isolate total RNA using a suitable kit (e.g., TRIzol reagent or a column-based kit).[1]

-

cDNA Synthesis: Reverse transcribe an equal amount of RNA into complementary DNA (cDNA) using a reverse transcription kit.[1]

-

qRT-PCR: Perform qRT-PCR using a SYBR Green or TaqMan-based assay with gene-specific primers for the target gene and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[1]

-

Data Analysis: Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression.[1]

Conclusion

Apigenin is a promising natural compound with a well-defined chemical structure and a range of biological activities that are of significant interest to the research and drug development communities. Its ability to modulate key signaling pathways such as MAPK, PI3K/Akt, and NF-κB underscores its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further investigate the mechanisms of action of apigenin and explore its applications in various disease models. Further research, particularly in the areas of bioavailability and targeted delivery, will be crucial in translating the preclinical findings of apigenin into clinical applications.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. "Bond dissociation energy of the phenol O{single bond}H bond from ab in" by Gabriel da Silva, Chiung Chu Chen et al. [digitalcommons.njit.edu]

- 3. vjs.ac.vn [vjs.ac.vn]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Apigenin: A Technical Guide to its Antioxidant and Anti-inflammatory Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of fruits, vegetables, and herbs, has garnered significant attention for its potent antioxidant and anti-inflammatory properties. This technical guide provides an in-depth overview of the molecular mechanisms underlying these effects, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research and development of apigenin as a potential therapeutic agent.

Antioxidant Effects of Apigenin

Apigenin exerts its antioxidant effects through multiple mechanisms, including direct radical scavenging and the modulation of intracellular antioxidant defense systems.

Quantitative Data on Antioxidant Activity

The antioxidant capacity of apigenin has been quantified using various in vitro assays. The following tables summarize key findings.

Table 1: Radical Scavenging Activity of Apigenin

| Assay | IC50 Value (µM) | Test System | Reference |

| DPPH | 8.5 | Chemical assay | [1] |

| ABTS | 344,000 (344 mg/mL) | Chemical assay | [2] |

Table 2: Effect of Apigenin on Cellular Antioxidant Enzymes and Markers of Oxidative Stress

| Parameter | Apigenin Concentration | Cell/Animal Model | Effect | Reference |

| Superoxide Dismutase (SOD) Activity | 400 µM | t-BHP-treated ARPE-19 cells | Significantly increased | [3] |

| Catalase (CAT) Activity | 400 µM | t-BHP-treated ARPE-19 cells | Significantly increased | [3] |

| Glutathione Peroxidase (GSH-Px) Activity | Not specified | Not specified | Increased | [4] |

| Malondialdehyde (MDA) Levels | 400 µM | t-BHP-treated ARPE-19 cells | Significantly reduced | [3] |

| Reactive Oxygen Species (ROS) Levels | 400 µM | t-BHP-treated ARPE-19 cells | Significantly reduced | [3] |

Key Signaling Pathway: Nrf2 Activation

A primary mechanism of apigenin's antioxidant action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][5][6] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Apigenin can induce the nuclear translocation of Nrf2, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their transcription.[3][5][6]

Figure 1: Apigenin-mediated activation of the Nrf2 signaling pathway.

Anti-inflammatory Effects of Apigenin

Apigenin demonstrates potent anti-inflammatory activity by inhibiting key inflammatory mediators and signaling pathways.

Quantitative Data on Anti-inflammatory Activity

The following tables summarize the inhibitory effects of apigenin on various inflammatory markers.

Table 3: Inhibition of Inflammatory Mediators by Apigenin

| Mediator | Apigenin Concentration/Dose | Cell/Animal Model | Inhibition | Reference |

| Nitric Oxide (NO) | IC50 not specified | LPS-induced RAW 264.7 cells | Significant inhibition | [7] |

| TNF-α | 5 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |

| TNF-α | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 4, 12, and 24h | [9][10] |

| IL-1β | 5 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |

| IL-1β | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [9][10] |

| IL-6 | 15 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 24h | [8][9] |

| IL-6 | 30 mg/kg | LPS-stimulated rats (in vivo) | Significant reduction at 4 and 24h | [9][10] |

| IL-6 | 50 µg/mL | LPS-stimulated HGF-1 cells | Significant decrease | [11] |

Table 4: IC50 Values of Apigenin on Cancer Cell Lines

| Cell Line | IC50 Value (µM) | Incubation Time (h) | Reference |

| MDA-MB-453 | 59.44 | 24 | [12] |

| MDA-MB-453 | 35.15 | 72 | [12] |

| MCF-7 | 7.8 (µg/mL) | 72 | [13] |

| MDA-MB-468 | 8.9 (µg/mL) | 72 | [13] |

| MDA-MB-231 | 88.17 | 48 | [14] |

Key Signaling Pathways in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Apigenin has been shown to inhibit NF-κB activation by preventing the phosphorylation and subsequent degradation of its inhibitory protein, IκBα.[15] This retains NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.[15]

Figure 2: Apigenin-mediated inhibition of the NF-κB signaling pathway.

Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also crucial in the inflammatory response. Apigenin has been shown to modulate these pathways, although the effects can be cell-type specific. For instance, in A375SM melanoma cells, apigenin increased the phosphorylation of ERK and JNK while decreasing p38 phosphorylation.[16] In contrast, in A375P melanoma cells, it downregulated p-ERK and p-JNK.[16]

Figure 3: General overview of apigenin's modulation of MAPK pathways.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility.

Antioxidant Assays

-

Reagent Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

Sample Preparation: Dissolve apigenin in a suitable solvent (e.g., DMSO) to prepare a stock solution, then create a series of dilutions.

-

Assay Procedure:

-

Add 100 µL of each apigenin dilution to a 96-well plate.

-

Add 100 µL of the DPPH solution to each well.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the apigenin sample. The IC50 value is determined from a plot of inhibition percentage against apigenin concentration.

-

Cell Culture and Treatment: Culture appropriate cells (e.g., ARPE-19) and treat with various concentrations of apigenin for a specified time. Induce oxidative stress with an agent like tert-butyl hydroperoxide (t-BHP) if required by the experimental design.

-

Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer on ice. Centrifuge the lysate to collect the supernatant containing the cellular proteins.

-

Protein Quantification: Determine the protein concentration of the supernatant using a standard method like the Bradford assay.

-

SOD Activity Assay: Use a commercial SOD assay kit, which typically measures the inhibition of a superoxide-generating system (e.g., xanthine/xanthine oxidase) by the sample. Follow the manufacturer's protocol for reaction setup and absorbance measurement.

-

CAT Activity Assay: Use a commercial catalase assay kit, which generally measures the decomposition of hydrogen peroxide (H2O2) by catalase in the sample. Follow the manufacturer's protocol for the reaction and measurement of the remaining H2O2.

-

Data Normalization: Express the enzyme activities as units per milligram of protein.

Anti-inflammatory Assays

-

Cell Culture: Plate RAW 264.7 macrophage cells in a 96-well plate and allow them to adhere overnight.

-

Treatment: Pre-treat the cells with various concentrations of apigenin for 1-2 hours.

-

Stimulation: Add lipopolysaccharide (LPS; e.g., 1 µg/mL) to the wells to induce an inflammatory response and incubate for 24 hours.

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid).

-

Incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Incubate for 10 minutes at room temperature.

-

-

Measurement: Measure the absorbance at 540 nm.

-

Calculation: Determine the nitrite concentration from a standard curve prepared with sodium nitrite.

-

Sample Collection: Collect cell culture supernatants from cells treated as described in the NO production assay, or collect serum from animal models.

-

ELISA Procedure: Use commercial ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6, IL-1β).

-

Coat a 96-well plate with the capture antibody.

-

Add standards and samples to the wells and incubate.

-

Wash the plate and add the detection antibody.

-

Incubate, wash, and then add the enzyme-linked secondary antibody (e.g., streptavidin-HRP).

-

Incubate, wash, and add the substrate solution.

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

-

Calculation: Determine the cytokine concentrations from the standard curve.

Western Blotting for Signaling Pathway Analysis (Nrf2, NF-κB, MAPKs)

Figure 4: General workflow for Western blot analysis.

-

Protein Extraction: Treat cells or tissues as required for the specific pathway being investigated (e.g., with apigenin and/or an inflammatory stimulus). For nuclear translocation studies (Nrf2, NF-κB), perform nuclear and cytoplasmic fractionation. Lyse the cells/tissues in RIPA buffer with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Nrf2, p-p65, p-ERK) overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.

-

Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

Apigenin exhibits robust antioxidant and anti-inflammatory properties, which are substantiated by a growing body of preclinical evidence. Its mechanisms of action are multifaceted, involving direct radical scavenging and the modulation of key signaling pathways such as Nrf2, NF-κB, and MAPKs. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of apigenin. Further investigation, particularly in well-designed clinical trials, is warranted to translate these promising preclinical findings into effective therapeutic strategies for oxidative stress and inflammation-related diseases.

References

- 1. ejmoams.com [ejmoams.com]

- 2. researchgate.net [researchgate.net]

- 3. Apigenin Attenuates Oxidative Injury in ARPE-19 Cells thorough Activation of Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Apigenin Reactivates Nrf2 Anti-oxidative Stress Signaling in Mouse Skin Epidermal JB6 P + Cells Through Epigenetics Modifications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apigenin reactivates Nrf2 anti-oxidative stress signaling in mouse skin epidermal JB6 P + cells through epigenetics modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Apigenin attenuates serum concentrations of TNF-a, interleukin 1b and interleukin 6 in lipopolysaccharide-stimulated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The Immunomodulatory Effects of Apigenin and Quercetin on Cytokine Secretion by the Human Gingival Fibroblast Cell Line and Their Potential Link to Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Apigenin Induces Apoptosis through a Mitochondria/Caspase-Pathway in Human Breast Cancer MDA-MB-453 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Apigenin inhibits growth and induces G2/M arrest by modulating cyclin-CDK regulators and ERK MAP kinase activation in breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. The anti-inflammatory effects of apigenin and genistein on the rat intestinal epithelial (IEC-6) cells with TNF-α stimulation in response to heat treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Apigenin induces apoptosis by regulating Akt and MAPK pathways in human melanoma cell A375SM - PMC [pmc.ncbi.nlm.nih.gov]

Apigenin's Interaction with Cellular Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apigenin (B1666066), a naturally occurring flavone (B191248) found in a variety of plants, has garnered significant attention for its potential therapeutic properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The diverse biological activities of apigenin stem from its ability to interact with a range of cellular receptors and modulate their downstream signaling pathways. This technical guide provides an in-depth overview of the current understanding of apigenin's interactions with key cellular receptors, presenting quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades.

Data Presentation: Quantitative Analysis of Apigenin-Receptor Interactions

The following tables summarize the available quantitative data on the binding affinity and inhibitory concentrations of apigenin for various cellular receptors and cancer cell lines.

Table 1: Binding Affinity of Apigenin for Cellular Receptors

| Receptor | Ligand/Assay | Ki (µM) | IC50 (µM) | Reference |

| GABA-A Receptor (Benzodiazepine Site) | [3H]flunitrazepam binding | 4 | - | [1] |

| Estrogen Receptor α (ERα) | Relative binding affinity | - | - | [2] |

| Estrogen Receptor β (ERβ) | Relative binding affinity | - | - | [2] |

| Progesterone Receptor (PR) | - | - | 1.0 | [2] |

Table 2: Inhibitory Concentration (IC50) of Apigenin in Breast Cancer Cell Lines

| Cell Line | Receptor Status | IC50 (µM) | Reference |

| MCF-7 | ERα-positive | 50.12 ± 4.11 | [3] |

| MDA-MB-231 | Triple-negative | 4.07 | [4] |

| Breast Cancer Stem Cells (BCSCs) | - | 27.30 ± 1.23 | [3] |

Core Signaling Pathways Modulated by Apigenin

Apigenin exerts its cellular effects by modulating several key signaling pathways downstream of receptor binding. The two primary pathways are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt signaling cascades.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is a crucial signaling cascade involved in regulating cell proliferation, differentiation, and apoptosis. Apigenin has been shown to modulate the three main branches of the MAPK pathway: ERK, JNK, and p38. In many cancer cells, apigenin inhibits the phosphorylation of ERK, a key promoter of cell proliferation, while activating the pro-apoptotic JNK and p38 pathways.[5][6]

Caption: Apigenin's modulation of the MAPK signaling pathway.

Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway

The PI3K/Akt pathway is a critical survival pathway that is often hyperactivated in cancer. Apigenin has been demonstrated to inhibit the PI3K/Akt pathway, leading to decreased cell survival and induction of apoptosis.[7][8][9] It achieves this by reducing the phosphorylation of Akt, a central kinase in this pathway.

Caption: Apigenin's inhibition of the PI3K/Akt signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of apigenin's interaction with cellular receptors.

Radioligand Competition Binding Assay for GABA-A Receptor

This protocol is adapted for determining the binding affinity of apigenin at the benzodiazepine (B76468) site of the GABA-A receptor using a competitive binding assay with a high-affinity radioligand such as [3H]flunitrazepam.

1. Membrane Preparation: a. Homogenize rat cerebral cortex in ice-cold 50 mM Tris-HCl buffer (pH 7.4). b. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. c. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. d. Resuspend the resulting pellet in 10 volumes of ice-cold binding buffer. e. Incubate the membrane suspension at 37°C for 30 minutes to dissociate endogenous GABA. f. Centrifuge again at 20,000 x g for 20 minutes at 4°C and wash the pellet twice with fresh, ice-cold binding buffer. g. Resuspend the final pellet in a known volume of binding buffer to achieve a protein concentration of approximately 1-2 mg/mL. Determine the protein concentration using a Bradford or BCA assay.

2. Binding Assay: a. Prepare serial dilutions of apigenin (e.g., from 1 µM to 100 µM). b. In assay tubes, add:

- 50 µL of binding buffer or competing ligand (unlabeled flunitrazepam for non-specific binding, or apigenin dilutions).

- 50 µL of [3H]flunitrazepam (final concentration ~1 nM).

- 400 µL of the membrane preparation (50-100 µg of protein). c. Incubate the tubes at 4°C for 60 minutes. d. Terminate the reaction by rapid filtration through GF/B glass fiber filters, followed by three washes with ice-cold binding buffer. e. Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the apigenin concentration. c. Determine the IC50 value (the concentration of apigenin that inhibits 50% of specific [3H]flunitrazepam binding) using non-linear regression analysis. d. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for a radioligand competition binding assay.

Western Blot Analysis for MAPK and PI3K/Akt Pathway Proteins

This protocol describes the general procedure for analyzing the phosphorylation status of key proteins in the MAPK and PI3K/Akt signaling pathways in response to apigenin treatment.

1. Cell Culture and Treatment: a. Seed cells (e.g., breast cancer cell lines) in 6-well plates and grow to 70-80% confluency. b. Treat cells with various concentrations of apigenin (e.g., 0, 10, 25, 50 µM) for a specified time (e.g., 24 hours).

2. Cell Lysis and Protein Quantification: a. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Protein Transfer: a. Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. b. Load 20-30 µg of protein per lane onto an SDS-PAGE gel. c. Run the gel at 100-120V until the dye front reaches the bottom. d. Transfer the separated proteins to a PVDF membrane.

4. Immunoblotting: a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature. b. Incubate the membrane with primary antibodies against total and phosphorylated forms of ERK, JNK, p38, Akt, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.

5. Detection and Analysis: a. Prepare and apply an enhanced chemiluminescence (ECL) substrate to the membrane. b. Capture the chemiluminescent signal using a digital imager or X-ray film. c. Perform densitometric analysis of the bands using image analysis software. Normalize the phosphorylated protein levels to the total protein levels for each target.

References

- 1. benchchem.com [benchchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Saturation assays of radioligand binding to receptors and their allosteric modulatory sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

Apigenin's Impact on Cell Cycle Regulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the molecular mechanisms underlying the effects of apigenin (B1666066), a naturally occurring flavonoid, on cell cycle regulation in cancer cells. It collates key quantitative data, details common experimental protocols, and illustrates the critical signaling pathways involved.

Executive Summary

Apigenin, a flavone (B191248) abundantly found in various plants, has garnered significant attention for its anti-cancer properties. A primary mechanism of its action is the induction of cell cycle arrest, thereby inhibiting the proliferation of malignant cells. This guide elucidates apigenin's ability to halt cell cycle progression at both the G1/S and G2/M checkpoints through the modulation of a complex network of signaling pathways. Key targets include cyclin-dependent kinases (CDKs), cyclins, CDK inhibitors (CKIs), the tumor suppressor protein p53, and major signaling cascades such as PI3K/Akt/mTOR and MAPK/ERK. This document serves as a comprehensive resource for understanding and investigating the therapeutic potential of apigenin in oncology.

Quantitative Effects of Apigenin on Cell Cycle Distribution

Apigenin treatment leads to a significant redistribution of cells within the cell cycle, characteristically causing an accumulation of cells in the G1 or G2/M phases and a corresponding decrease in the S phase population. The specific phase of arrest is often dependent on the cell type and the concentration of apigenin used.

| Cell Line | Cancer Type | Apigenin Conc. (µM) | Treatment Duration (h) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M | Reference |

| Pancreatic Cancer (AsPC-1) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.01) | [1] |

| Pancreatic Cancer (CD18) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.009) | [1] |

| Pancreatic Cancer (MiaPaCa-2) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.04) | [1] |

| Pancreatic Cancer (S2-013) | Pancreatic | 100 | 24 | Decrease | Decrease | Increase (Significant, P < 0.03) | [1] |

| Human Colon Cancer (HT-29) | Colon | 50 | 24 | - | - | Significant Increase | [2] |

| Renal Cell Carcinoma (ACHN) | Kidney | 5, 10, 20 | 48 | Decrease | - | 16.85%, 30.54%, 46.77% | [3] |

| Human Diploid Fibroblasts (HDF) | Normal | 10-50 | 24 | Dose-dependent increase | 20% reduction at 10 µM | Dose-dependent increase | [4] |

Molecular Mechanisms of Apigenin-Induced Cell Cycle Arrest

Apigenin orchestrates cell cycle arrest through a multi-faceted approach, targeting key regulatory proteins and signaling pathways.

G2/M Phase Arrest

A predominant effect of apigenin is the induction of G2/M arrest.[1][2][5] This is primarily achieved by targeting the Cyclin B1/CDK1 complex, which is the master regulator of the G2 to M phase transition.

-

Downregulation of CDK1 and Cyclin B1: Apigenin has been shown to decrease the protein expression of both CDK1 and Cyclin B1.[1][2][5][6] In some instances, this is achieved at the transcriptional level by suppressing their promoter activity.[2][7]

-

Inhibition of CDK1 Kinase Activity: Apigenin treatment leads to a reduction in the kinase activity of CDK1 (also known as p34cdc2), preventing the phosphorylation of substrates necessary for mitotic entry.[1][5] This is associated with decreased phosphorylation of cdc2 and cdc25.[1]

-

Direct Targeting of Ribosomal Protein S9 (RPS9): A novel mechanism involves apigenin directly binding to and inhibiting RPS9.[2][8][9][10] This inhibition of RPS9 leads to the downregulation of CDK1 at the promoter level, subsequently causing G2/M arrest.[2][10]

References

- 1. Apigenin inhibits pancreatic cancer cell proliferation through G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Flavonoid Apigenin Downregulates CDK1 by Directly Targeting Ribosomal Protein S9 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apigenin inhibits renal cell carcinoma cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Induction of p21/WAF1 and G1 cell-cycle arrest by the chemopreventive agent apigenin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The chemopreventive flavonoid apigenin induces G2/M arrest in keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Potential Role of Apigenin in Cancer Prevention and Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Apigenin impedes cell cycle progression at G2 phase in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.plos.org [journals.plos.org]

- 9. The Flavonoid Apigenin Downregulates CDK1 by Directly Targeting Ribosomal Protein S9 | PLOS One [journals.plos.org]

- 10. The flavonoid apigenin downregulates CDK1 by directly targeting ribosomal protein S9 - PubMed [pubmed.ncbi.nlm.nih.gov]

Apigenin for Neuroprotection and Cognitive Health: A Technical Guide

Abstract Apigenin (B1666066) (4′,5,7-trihydroxyflavone) is a naturally occurring flavonoid abundant in various plants, fruits, and herbs, which has garnered significant scientific interest for its neuroprotective and cognitive-enhancing properties.[1][2][3] Preclinical evidence strongly suggests that apigenin confers these benefits through a multi-targeted mechanism of action, including potent anti-inflammatory, antioxidant, anti-amyloidogenic, and neurotrophic effects.[1][2][3][4][5] It has been shown to modulate key signaling pathways involved in neuroinflammation and cellular resilience, such as the NF-κB, Nrf2, and ERK/CREB/BDNF pathways.[1][3][5][6] Furthermore, its ability to cross the blood-brain barrier allows it to directly act on central nervous system targets.[7] This technical guide provides an in-depth summary of the current research, presenting quantitative data from key preclinical studies, detailed experimental methodologies, and visual representations of its core signaling pathways to support further investigation and drug development efforts in the field of neurology.

Introduction

Neurodegenerative diseases and age-related cognitive decline represent a growing global health challenge, necessitating the exploration of novel therapeutic agents.[2] Apigenin, a flavone (B191248) found in parsley, celery, chamomile, and oranges, has emerged as a promising candidate due to its low toxicity and diverse biological activities.[8][9] Its neuropharmacological effects have been demonstrated in a variety of preclinical models of neurological disorders.[1][3][10] A crucial factor for its therapeutic potential in the central nervous system (CNS) is its ability to penetrate the blood-brain barrier (BBB).[4][7] This allows apigenin to exert its neuroprotective effects directly within the brain, influencing neuronal survival, synaptic plasticity, and cognitive function.[1][11]

Mechanisms of Neuroprotection and Cognitive Enhancement

Apigenin's neuroprotective action is not attributed to a single mechanism but rather to its ability to modulate multiple, interconnected cellular pathways.

Anti-inflammatory Effects

Chronic neuroinflammation, primarily driven by the activation of microglia, is a key pathological feature of many neurodegenerative diseases.[6][12] Apigenin has been shown to suppress microglial activation and reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and IL-6.[6][7][13][14] This is achieved, in part, by inhibiting the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway, a critical cascade in the inflammatory response.[15][16] Studies show apigenin can also modulate the STAT1 pathway to suppress the expression of the co-stimulatory molecule CD40 on microglia, further dampening the inflammatory response.[12][13]

Antioxidant Effects

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) production and antioxidant defenses, leads to neuronal damage.[6] Apigenin exhibits potent antioxidant properties by scavenging free radicals and enhancing the endogenous antioxidant system.[4] A key mechanism is the activation of the GSK3β/Nrf2 signaling pathway.[6] By activating Nuclear factor erythroid 2-related factor 2 (Nrf2), apigenin upregulates the expression of several antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GSH-Px), thereby protecting neurons from oxidative damage.[5][6]

Modulation of Amyloid-β Pathology

The accumulation of amyloid-β (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease (AD).[5] Apigenin has demonstrated anti-amyloidogenic properties in preclinical AD models.[7] Oral treatment with apigenin in APP/PS1 transgenic mice led to a significant reduction in fibrillar amyloid deposits and lowered insoluble Aβ levels.[5][7] This effect is linked to the downregulation of the β-secretase enzyme (BACE1), which is critical for the generation of Aβ from the amyloid precursor protein (APP).[5][17] Apigenin also protects neurons against Aβ-mediated toxicity by preserving mitochondrial function and inhibiting apoptosis.[4]

Promotion of Neurotrophic Factors and Synaptic Plasticity

Apigenin enhances cognitive function by promoting neuronal survival and synaptic plasticity.[1] It has been shown to restore the extracellular signal-regulated kinase (ERK)/cAMP-response element-binding protein (CREB)/brain-derived neurotrophic factor (BDNF) signaling pathway, which is crucial for learning and memory.[1][3][5][9] Studies indicate that apigenin can directly bind to and potentiate the neurotrophic activities of BDNF, enhancing its ability to stimulate TrkB receptor signaling.[18][19] This synergy promotes neurite outgrowth and the expression of synaptic proteins like postsynaptic density protein 95 (PSD-95), strengthening neuronal connections.[19][20] In human stem cells, apigenin was shown to promote differentiation into neurons and foster stronger, more sophisticated synaptic connections.[21]

Blood-Brain Barrier Protection

The integrity of the blood-brain barrier (BBB) is essential for maintaining CNS homeostasis. In conditions like subarachnoid hemorrhage, BBB disruption contributes to brain injury.[15] Apigenin has been shown to protect the BBB by up-regulating the expression of tight junction proteins and suppressing TLR4-mediated inflammation, thereby reducing brain edema and attenuating injury.[15][22]

Preclinical Evidence: Quantitative Data Summary

The following tables summarize quantitative data from key preclinical studies investigating apigenin's effects on neuroprotection and cognition.

Table 1: In Vivo Studies on Apigenin for Cognitive Improvement and Neuroprotection

| Model/Organism | Disease Induction | Apigenin Dose & Route | Duration | Key Quantitative Findings | Reference(s) |

|---|---|---|---|---|---|

| APP/PS1 Mice | Transgenic AD model | 40 mg/kg, oral | 3 months | Improved learning in MWM; Reduced insoluble Aβ1-40 & Aβ1-42 by ~20%; Down-regulated BACE1 protein level. | [5][7][17] |

| Mice | Aβ25-35 injection | 20 mg/kg | 8 days | Improved spatial learning and memory; Provided neurovascular protection. | [7][23] |